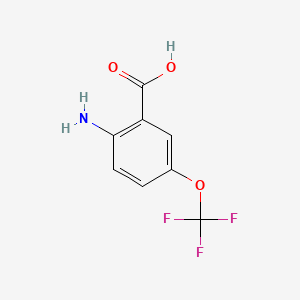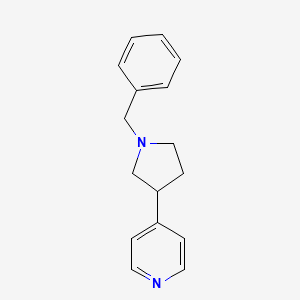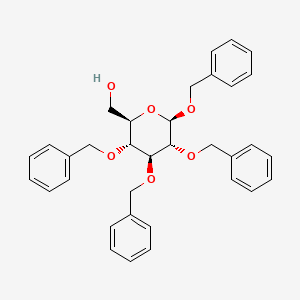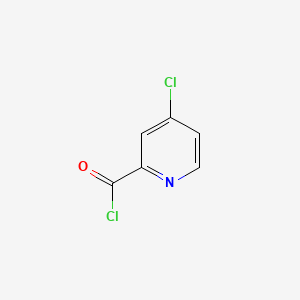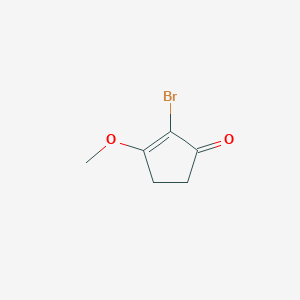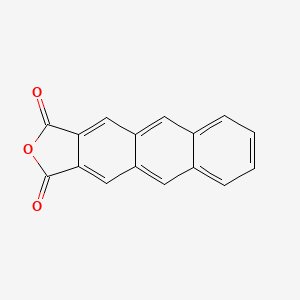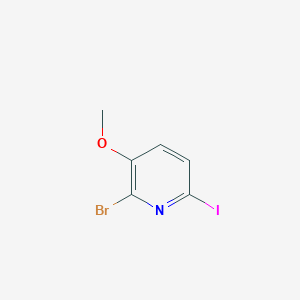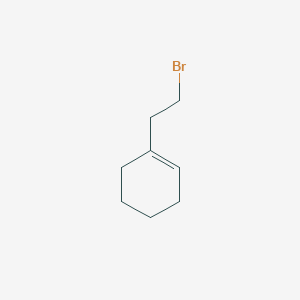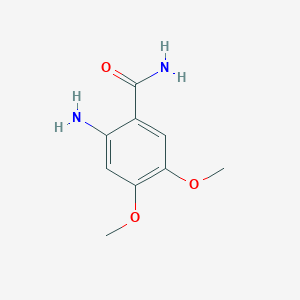
2-氨基-4,5-二甲氧基苯甲酰胺
概述
描述
2-Amino-4,5-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. The compound features an amide functional group attached to a benzene ring that is further substituted with amino and methoxy groups at the 2 and 4,5 positions, respectively. This structure is related to those studied in the provided papers, where similar benzamide compounds have been synthesized and characterized for various applications, including as intermediates in organic synthesis, fluorescence derivatization reagents, and components in polyimides .
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, involves a series of reactions including chlorination, oxidation, and ammonolysis starting from 7-methylisatin. The synthesis process is optimized for reaction temperature and reagent ratios to achieve a high yield and purity . Although the exact synthesis of 2-Amino-4,5-dimethoxybenzamide is not detailed in the provided papers, similar methodologies could potentially be applied with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, have been used to characterize the molecular structure of N-unsubstituted 2-aminobenzamides . These studies reveal the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor, which is likely to be a common feature in benzamide derivatives, including 2-Amino-4,5-dimethoxybenzamide.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzene ring. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes enzymatic reduction in hypoxic cells, which is modulated by the electron-affinic nature of the nitro groups . The chemical behavior of 2-Amino-4,5-dimethoxybenzamide would similarly be affected by the electron-donating methoxy groups and the electron-withdrawing amide group, potentially impacting its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely depending on their specific substituents. For example, the synthesis of novel aromatic polyimides from related diamines demonstrates solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C . These properties are indicative of the robust nature of benzamide-based polymers, which could also extend to the properties of 2-Amino-4,5-dimethoxybenzamide, particularly in terms of its solubility and thermal behavior.
科学研究应用
Application
2-Amino-4,5-dimethoxybenzamide is used in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
Method of Application
A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
Results
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
安全和危害
未来方向
属性
IUPAC Name |
2-amino-4,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBNRZPIQCPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446409 | |
| Record name | 2-amino-4,5-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dimethoxybenzamide | |
CAS RN |
5004-88-6 | |
| Record name | 2-amino-4,5-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,5-dimethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

